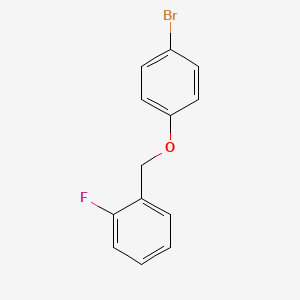

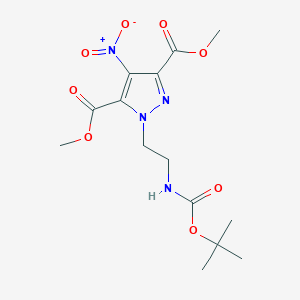

![molecular formula C8H17N3O2S B1344347 氨基甲酸,[2-[(氨基硫代甲基)氨基]乙基],1,1-二甲基乙酯 CAS No. 331779-96-5](/img/structure/B1344347.png)

氨基甲酸,[2-[(氨基硫代甲基)氨基]乙基],1,1-二甲基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamic acid derivatives are a class of organic compounds that have diverse applications in the field of organic synthesis and pharmaceuticals. These compounds typically contain the carbamate functional group, which is characterized by the presence of an ester linkage to an amine. The papers provided discuss various aspects of carbamic acid derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of carbamic acid derivatives can be complex, involving multiple steps and reagents. Paper describes the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent for palladium-catalyzed amination of aryl halides. This method allows for the preparation of anilines with sensitive functional groups, which are important intermediates in the synthesis of various organic compounds. Paper presents a three-step synthesis of a new series of carbamic acid ethyl esters, starting from beta-alkoxyvinyl trihalomethyl ketones. This process includes a Michael addition-substitution reaction, followed by reduction and cyclization reactions to produce the final carbamic acid ethyl esters.

Molecular Structure Analysis

The molecular structure of carbamic acid derivatives is crucial for understanding their reactivity and properties. Paper discusses the crystal structure and ab initio calculations of a cyano-carbamimidic acid ethyl ester. The study reveals that the amine form of the compound is more stable due to a high degree of electron conjugation, which is confirmed by single crystal X-ray diffraction. Similarly, paper investigates the synthetic and crystallographic studies of a carbazole-based carbamic acid tert-butyl ester. The X-ray diffraction studies show that the molecule adopts a non-planar conformation, with significant dihedral angles between the carbazole and amide moieties, influencing the compound's reactivity and interactions.

Chemical Reactions Analysis

Carbamic acid derivatives participate in various chemical reactions, which are essential for their application in synthesis. The palladium-catalyzed amination mentioned in paper is an example of how these compounds can be used to introduce amine groups into aromatic systems. The Michael addition-substitution reaction described in paper is another key reaction that allows for the functionalization of carbamic acid derivatives, leading to compounds with potential antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid derivatives are influenced by their molecular structure. Paper provides insights into the crystal packing of a carbazole-based

科学研究应用

钯催化的胺化

氨基甲酸2-三甲基甲硅烷基酯已被证明是钯催化的芳基卤化物胺化反应中有效的氨当量。该方法能够制备具有敏感官能团的苯胺,为合成化学提供了一种多用途的工具 (穆利克等人,2010 年)。

非对映选择性微生物还原

用于合成 HIV 蛋白酶抑制剂阿扎那韦的拆向异构体中间体是通过使用微生物培养对相关的氨基甲酸酯进行非对映选择性还原制备的。该工艺实现了高收率和高纯度,展示了生物催化在药物合成中的潜力 (帕特尔等人,2003 年)。

不使用光气的甲苯二异氰酸酯合成

研究表明,氨基甲酸酯(氨基甲酸盐)可以通过使用乙酸锌作为催化剂,用各种碳酸盐对甲苯二胺进行烷氧羰基化来制备。该方法为甲苯二异氰酸酯(聚氨酯生产中的关键化学物质)提供了一条替代路线,绕过了有毒光气的使用 (阿曾和巴巴,2003 年)。

双肽基肽酶 IV 抑制剂合成的生物催化氨解

开发了一种生物催化方法,将氨基甲酸酯转化为沙格列汀(二肽基肽酶 IV (DPP4) 抑制剂)合成的关键中间体。该方法突出了生物催化在开发更高效、更环保的化学工艺中的作用 (吉尔和帕特尔,2006 年)。

纤维素氨基甲酸盐的合成和表征

合成了具有α-氨基酸部分的纤维素氨基甲酸盐,展示了其在材料科学中的潜在应用。这些衍生物表现出在各种溶剂中的溶解性,并显示出有希望的手性识别能力,这在色谱应用或作为功能材料中可能很有用 (沈等人,2005 年)。

神经保护性多靶点治疗方法

一种为治疗阿尔茨海默病而设计的新型化合物展示了一种多靶点治疗方法,通过抑制乙酰胆碱酯酶活性、充当 s1 受体拮抗剂和提供针对毒性的神经保护。该研究说明了氨基甲酸酯在开发神经退行性疾病新疗法中的潜力 (莱卡努等人,2010 年)。

作用机制

Pharmacokinetics

The compound’s boiling point is predicted to be 244.5±19.0 °C, and its density is predicted to be 0.957±0.06 g/cm3 . These properties may influence its bioavailability. Further pharmacokinetic studies are required to provide a detailed profile of this compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .

属性

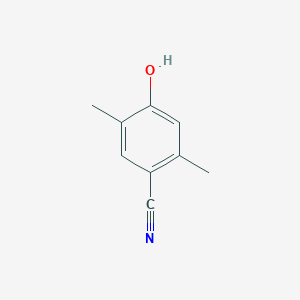

IUPAC Name |

tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14/h4-5H2,1-3H3,(H,11,12)(H3,9,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOZXVIPVZDJLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

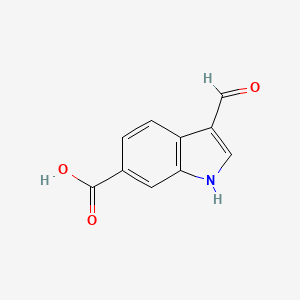

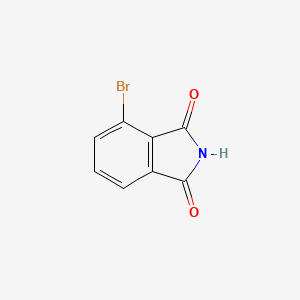

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

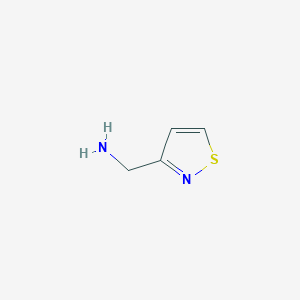

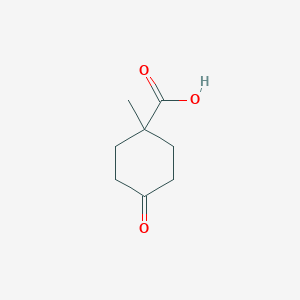

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

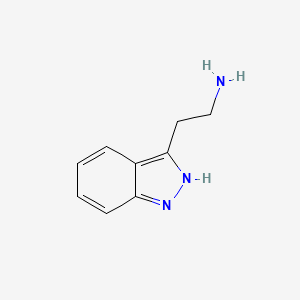

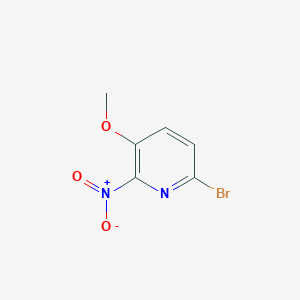

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)